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Compound of Interest

Compound Name: 2-(3,5-Difluorophenyl)pyrrolidine

Cat. No.: B1591993

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Difluorophenyl)pyrrolidine is a synthetic organic compound of significant interest in
medicinal chemistry and drug discovery. Its structural motif, featuring a pyrrolidine ring attached
to a difluorinated phenyl group, is a key component in the development of various therapeutic
agents. The strategic placement of fluorine atoms on the phenyl ring can profoundly influence
the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability,
binding affinity, and bioavailability. This guide provides a comprehensive overview of the
spectroscopic data for 2-(3,5-Difluorophenyl)pyrrolidine, offering a detailed analysis of its
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Understanding these
spectroscopic signatures is crucial for the unambiguous identification, characterization, and
quality control of this important chemical entity.

Molecular Structure and Isomerism

The core structure of the topic compound consists of a saturated five-membered nitrogen-
containing heterocycle (pyrrolidine) substituted at the 2-position with a 3,5-difluorophenyl
group. It is important to distinguish this isomer from its positional isomers, such as 2-(2,4-
difluorophenyl)pyrrolidine or 2-(2,5-difluorophenyl)pyrrolidine, as each will exhibit unique
spectroscopic properties. The synthesis of related isomers, such as R-2-(2,5-
difluorophenyl)pyrrolidine, has been documented in the context of preparing intermediates for
pharmaceuticals like Larotrectinib.[1]
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Caption: Molecular structure of 2-(3,5-Difluorophenyl)pyrrolidine.

Synthesis and Characterization

The synthesis of 2-arylpyrrolidines can be achieved through various synthetic routes. One
common approach involves the asymmetric synthesis starting from y-chloro N-(tert-
butanesulfinyl)ketimines, which allows for the enantioselective formation of either (S)- or (R)-2-
arylpyrrolidines.[2] Another established method is the diastereoselective addition of Grignard
reagents to chiral y-chlorinated N-tert-butanesulfinyl imines.[3][4] Palladium-catalyzed a-
arylation of N-Boc pyrrolidine also represents a powerful method for the synthesis of these
compounds.

While specific experimental data for the synthesis of 2-(3,5-difluorophenyl)pyrrolidine is not
readily available in the provided search results, the general synthetic strategies for analogous
compounds provide a framework for its preparation. Following synthesis, purification is typically
achieved by chromatographic methods, and the structural confirmation relies heavily on the
spectroscopic techniques discussed below.

Spectroscopic Data

A comprehensive analysis of *H NMR, 3C NMR, and Mass Spectrometry data is essential for
the structural elucidation and purity assessment of 2-(3,5-Difluorophenyl)pyrrolidine. While a
complete experimental dataset for the target molecule is not available in the provided search
results, a detailed interpretation based on analogous structures and theoretical predictions is
presented. For comparison, *H NMR data for the related compound (R)-2-(2,5-
difluorophenyl)pyrrolidine has been reported.[5][6]

'H NMR Spectroscopy

The *H NMR spectrum of 2-(3,5-Difluorophenyl)pyrrolidine is expected to exhibit distinct
signals corresponding to the protons of the pyrrolidine ring and the difluorophenyl group.

Experimental Protocol (Hypothetical): A sample of 2-(3,5-Difluorophenyl)pyrrolidine would be
dissolved in a deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de
(DMSO-de), containing a small amount of tetramethylsilane (TMS) as an internal standard. The
spectrum would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
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Expected *H NMR Data:

Expected Chemical o Coupling
Protons . Multiplicity
Shift (ppm) Constants (Hz)
Pyrrolidine CH (C2) ~4.2-45 tordd
Pyrrolidine CH2 (C5) ~3.0-3.3 m
Pyrrolidine CH2 (C3,
~1.7-22 m
C4)
Pyrrolidine NH ~1.5 - 2.5 (broad) s (br)
Aromatic CH (C2',
~6.8-7.1 dorm
C6")
Aromatic CH (C4") ~6.6 - 6.8 torm

Interpretation:

e The proton at the C2 position of the pyrrolidine ring, being adjacent to both the nitrogen atom
and the aromatic ring, is expected to be the most downfield of the aliphatic protons.

e The protons on the C5 methylene group, adjacent to the nitrogen, will also be deshielded
compared to the other pyrrolidine methylene groups.

e The protons on the C3 and C4 methylene groups will appear as complex multiplets in the
upfield region of the aliphatic section.

» The N-H proton signal is typically broad and its chemical shift can vary with concentration
and solvent.

e The aromatic region will show signals characteristic of a 3,5-disubstituted benzene ring. The
two equivalent protons at the C2' and C6' positions will likely appear as a doublet or
multiplet, while the proton at the C4' position will appear as a triplet or multiplet due to
coupling with the fluorine atoms and adjacent protons.

3C NMR Spectroscopy
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The 13C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol (Hypothetical): The 3C NMR spectrum would be acquired on the same
instrument as the *H NMR, typically using a proton-decoupled pulse sequence to simplify the
spectrum to a series of singlets for each unique carbon atom.

Expected 3C NMR Data:

Carbon Expected Chemical Shift (ppm)
Pyrrolidine C2 ~60 - 65
Pyrrolidine C5 ~45 - 50
Pyrrolidine C3, C4 ~25-35
Aromatic C1' ~140 - 145 (d)
Aromatic C3', C5' ~160 - 165 (dd)
Aromatic C2', C6' ~100 - 105 (d)
Aromatic C4' ~105- 110 (1)
Interpretation:

e The C2 carbon of the pyrrolidine ring, bonded to the nitrogen and the phenyl group, will be
the most downfield of the aliphatic carbons.

e The C5 carbon, adjacent to the nitrogen, will also be deshielded.
e The C3 and C4 carbons will appear in the upfield aliphatic region.

e The aromatic carbons will exhibit characteristic chemical shifts and splitting patterns due to
coupling with the fluorine atoms (C-F coupling). The carbons directly bonded to fluorine (C3'
and C5") will show a large one-bond coupling constant, appearing as a doublet of doublets.
The other aromatic carbons will show smaller two- and three-bond C-F couplings.

Mass Spectrometry
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Experimental Protocol (Hypothetical): A dilute solution of the compound would be introduced
into a mass spectrometer, likely using electrospray ionization (ESI) or gas chromatography-
mass spectrometry (GC-MS) with electron ionization (El).

Expected Mass Spectrometry Data:

e Molecular lon (M*) or Pseudomolecular lon ([M+H]*): The molecular weight of 2-(3,5-
Difluorophenyl)pyrrolidine (CioH11F2N) is 183.20 g/mol . Therefore, the mass spectrum
should show a prominent peak at m/z 183 (for El) or 184 (for ESI+).

e Major Fragmentation Pathways: Common fragmentation pathways for 2-arylpyrrolidines
involve cleavage of the bond between the pyrrolidine ring and the aromatic ring, as well as
fragmentation of the pyrrolidine ring itself. Expected fragment ions would include the loss of
the pyrrolidine ring or parts of it, and the formation of a stable difluorophenyl-containing
cation.

Caption: A typical workflow for the synthesis and characterization of 2-(3,5-
Difluorophenyl)pyrrolidine.

Conclusion

The spectroscopic data of 2-(3,5-Difluorophenyl)pyrrolidine provides a unique fingerprint for
its identification and characterization. While a complete, experimentally verified dataset is not
publicly available in the provided search results, the expected *H NMR, 3C NMR, and mass
spectral data can be predicted with a reasonable degree of accuracy based on the known
properties of similar compounds. For researchers and scientists working with this molecule,
obtaining high-quality experimental spectra and performing a thorough analysis as outlined in
this guide is paramount for ensuring the identity, purity, and quality of their materials, which is a
critical step in the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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